

An In-depth Technical Guide to Chlorodimethyl(1-methyl-1-propenyl)silane

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Chlorodimethyl(1-methyl-1-propenyl)silane

CAS No.: 97375-15-0

Cat. No.: B12656800

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Abstract

Chlorodimethyl(1-methyl-1-propenyl)silane (CAS 97375-15-0) is a specialized organosilicon compound featuring a reactive chlorosilyl group and a tetrasubstituted vinyl moiety. This unique combination of functional groups makes it a valuable, albeit niche, reagent in organic synthesis. As a vinylsilane, it participates in stereospecific electrophilic substitutions, leveraging the β -silicon effect to control regiochemistry. The chlorosilyl group provides a handle for nucleophilic substitution, allowing for its incorporation into larger molecular frameworks. This guide offers a comprehensive overview of its properties, a plausible synthetic pathway based on established organosilicon chemistry, an exploration of its expected reactivity with mechanistic insights, and a discussion of its potential applications in modern synthetic challenges.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not widely published, its properties can be reliably estimated based on its structure and data from closely related

analogs.

Table 1: Physicochemical Properties of **Chlorodimethyl(1-methyl-1-propenyl)silane** and Related Compounds

| Property | Value (for CAS 97375-15-0) | Analog Data for Comparison |
|-------------------|--|---|
| CAS Number | 97375-15-0 | - |
| Molecular Formula | C ₆ H ₁₃ ClSi[1] | C ₄ H ₉ ClSi (Chlorodimethylvinylsilane) |
| Molecular Weight | 148.70 g/mol | 120.65 g/mol (Chlorodimethylvinylsilane) |
| Monoisotopic Mass | 148.0475 Da[1] | - |
| Appearance | Colorless liquid (Expected) | Almost clear colorless liquid (Chlorodimethyl-n-propylsilane)[2] |
| Boiling Point | ~130-140 °C (Estimated) | 82-83 °C (Chlorodimethylvinylsilane) |
| Density | ~0.88 g/mL (Estimated) | 0.874 g/mL (Chlorodimethylvinylsilane) |
| Refractive Index | ~1.43 (Estimated) | 1.414 (Chlorodimethylvinylsilane) |

Spectroscopic Analysis (Predicted):

- ¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the two methyl groups attached to the silicon (a singlet around 0.4-0.6 ppm), the two methyl groups on the double bond (singlets or narrow quartets due to allylic coupling around 1.7-1.9 ppm), and the vinylic proton (a quartet or multiplet around 5.5-6.0 ppm).
- ¹³C NMR:** Signals for the silicon-attached methyls would appear upfield (~0-5 ppm). The sp² carbons of the double bond would be in the 120-150 ppm region, and the vinylic methyl

carbons would be around 15-25 ppm.

- ^{29}Si NMR: A single resonance is expected in the typical range for chlorodialkylvinylsilanes.
- IR Spectroscopy: Key vibrational bands would include C=C stretching ($\sim 1620\text{-}1640\text{ cm}^{-1}$), C-H stretching for both sp^3 and sp^2 carbons ($\sim 2900\text{-}3100\text{ cm}^{-1}$), and a strong Si-Cl stretch ($\sim 470\text{-}550\text{ cm}^{-1}$).

Synthesis and Manufacturing

A specific, published industrial or laboratory-scale synthesis for **Chlorodimethyl(1-methyl-1-propenyl)silane** is not readily available in the reviewed literature. However, a robust and logical synthetic route can be designed based on well-established Grignard chemistry, which is a cornerstone of carbon-silicon bond formation.[3][4]

The most direct approach involves the reaction of a suitable Grignard reagent with a dichlorodimethylsilane.

Proposed Synthetic Protocol: Grignard-based Silylation

This protocol describes the synthesis via the reaction of (1-methyl-1-propenyl)magnesium bromide with dichlorodimethylsilane.

Step 1: Formation of the Grignard Reagent

- Apparatus Setup: A three-necked, flame-dried round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel.
- Reagents: Magnesium turnings are placed in the flask. Anhydrous tetrahydrofuran (THF) is added to cover the magnesium. A small crystal of iodine can be added as an initiator.
- Initiation: A solution of 2-bromo-2-butene in anhydrous THF is added dropwise from the addition funnel to the stirred magnesium suspension. The reaction is initiated, as evidenced by heat evolution and the disappearance of the iodine color.
- Completion: The remainder of the 2-bromo-2-butene solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is heated at reflux for an

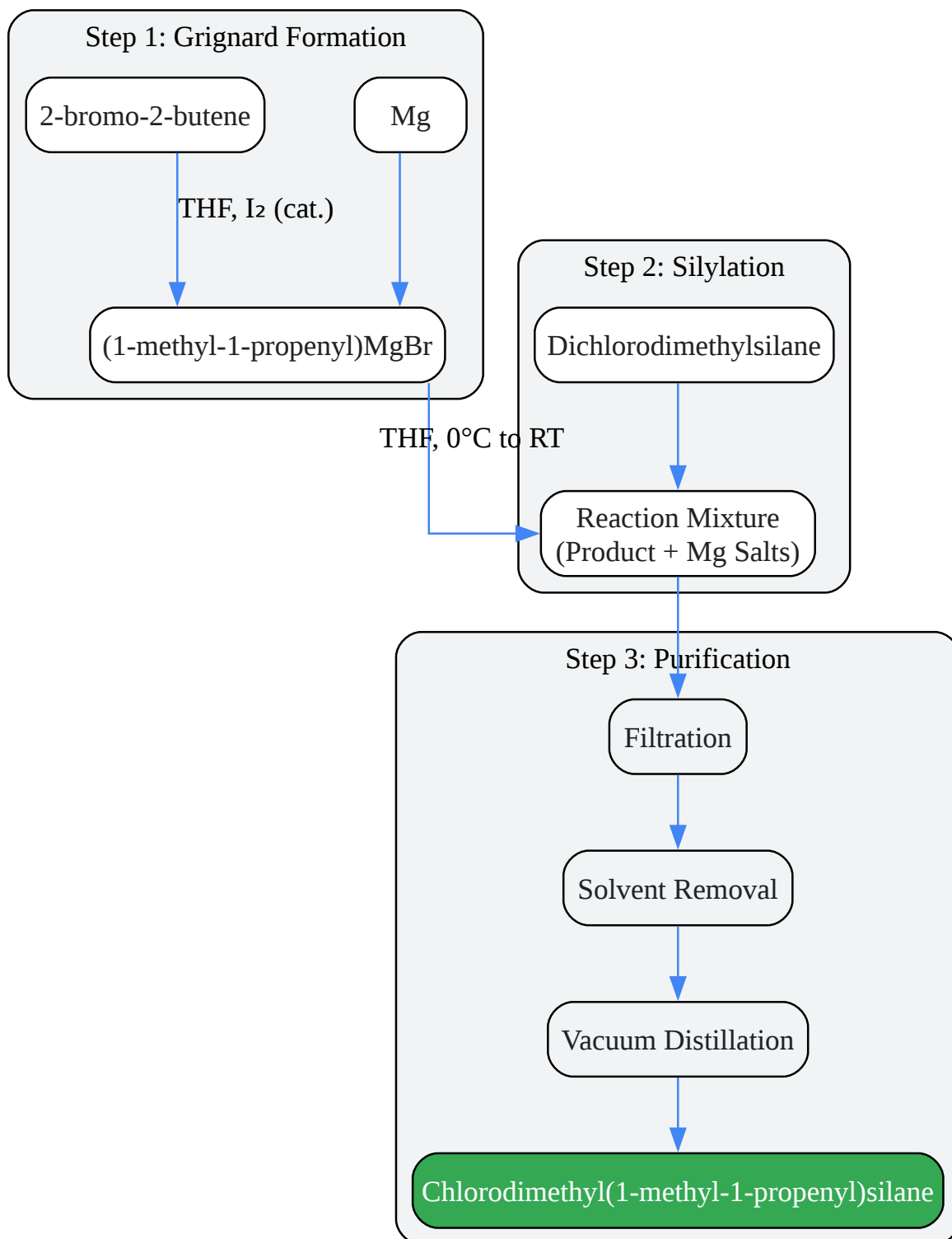
additional 1-2 hours to ensure complete formation of (1-methyl-1-propenyl)magnesium bromide.

Step 2: Silylation Reaction

- **Cooling:** The freshly prepared Grignard solution is cooled to 0 °C in an ice bath.
- **Addition of Silane:** A solution of dichlorodimethylsilane (in excess, typically 1.5-2.0 equivalents) in anhydrous THF is added dropwise to the stirred Grignard reagent. This is a highly exothermic reaction and the temperature should be carefully controlled. The use of excess dichlorodimethylsilane minimizes the formation of the double-addition byproduct, bis(1-methyl-1-propenyl)dimethylsilane.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight to ensure completion.

Step 3: Workup and Purification

- **Filtration:** The reaction mixture is filtered under an inert atmosphere to remove the magnesium salts (MgClBr and MgCl₂).
- **Solvent Removal:** The THF is removed from the filtrate by distillation at atmospheric pressure.
- **Purification:** The crude product is purified by fractional vacuum distillation to yield pure **Chlorodimethyl(1-methyl-1-propenyl)silane**.



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Caption: Proposed workflow for the synthesis of **Chlorodimethyl(1-methyl-1-propenyl)silane**.

Reactivity and Mechanistic Considerations

The reactivity of **Chlorodimethyl(1-methyl-1-propenyl)silane** is governed by two key features: the nucleophilic character of the vinylsilane double bond and the electrophilic nature of the silicon atom in the chlorosilyl group.

Vinylsilanes are known to undergo electrophilic substitution, where an electrophile replaces the silyl group.^{[5][6]} This reaction is highly regioselective due to the β -silicon effect, where the C-Si σ -bond stabilizes a developing positive charge on the β -carbon through hyperconjugation.

Mechanism: The reaction proceeds via a two-step mechanism:

- **Electrophilic Attack:** An electrophile (E^+) attacks the α -carbon of the vinylsilane (the carbon not bonded to silicon). This is the rate-determining step and results in the formation of a β -silyl carbocation intermediate.
- **Desilylation:** A nucleophile (Nu^-) attacks the silicon atom, facilitating the elimination of the silyl group and the formation of a new double bond. This step is typically fast and stereospecific.

A key feature of this reaction is the retention of stereochemistry of the double bond.^{[5][7]} The initial geometry of the vinylsilane is preserved in the final alkene product.

Caption: Mechanism of electrophilic substitution on a vinylsilane.

The Si-Cl bond is highly polarized and susceptible to attack by a wide range of nucleophiles. This allows for the versatile functionalization of the silane.

- **Hydrolysis:** Reaction with water will rapidly produce the corresponding silanol, (1-methyl-1-propenyl)dimethylsilanol, which can then self-condense to form disiloxanes.
- **Alcoholysis/Phenolysis:** Alcohols and phenols react, typically in the presence of a base like triethylamine or pyridine to scavenge the HCl byproduct, to form alkoxysilanes or phenoxysilanes.
- **Aminolysis:** Primary and secondary amines react to form silylamines.

- Grignard/Organolithium Reagents: Reaction with other organometallic reagents allows for the introduction of a second organic group onto the silicon atom, forming a tetraorganosilane.[8]

Applications in Organic Synthesis

While specific applications of this particular reagent are not widely documented, its structure suggests utility in several areas of synthetic chemistry.

- Stereospecific Olefination: As a precursor to tetrasubstituted alkenes, it can be used in reactions where stereochemical control is paramount. For example, acylation followed by desilylation would yield a stereodefined α,β -unsaturated ketone.
- Cross-Coupling Reactions: Vinylsilanes are competent partners in Hiyama cross-coupling reactions.[9] After conversion of the Si-Cl bond to a more suitable group (e.g., Si-F or Si-OH), the vinyl group can be coupled with aryl or vinyl halides/triflates under palladium catalysis.
- Polymer and Materials Science: The bifunctional nature of the molecule (a polymerizable vinyl group and a reactive silyl chloride) makes it a potential monomer for the synthesis of functionalized polysiloxanes or as a surface modification agent and coupling agent.

Safety and Handling

Organochlorosilanes are hazardous materials that require careful handling in a professional laboratory setting.

- Toxicity and Corrosivity: Chlorosilanes react with moisture (including humidity in the air and moisture on tissues) to produce hydrochloric acid (HCl). This makes them corrosive to the skin, eyes, and respiratory tract.
- Flammability: While the compound itself may have a moderate flash point, it can react with certain materials to produce flammable gases.
- Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[8]

- Personal Protective Equipment (PPE): Always handle this compound in a fume hood while wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[\[8\]](#)
- Disposal: Disposal must be in accordance with local, state, and federal regulations for hazardous chemical waste.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Chlorodimethyl(1-methyl-1-propenyl)silane]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12656800/docs#an-in-depth-technical-guide-to-chlorodimethyl-1-methyl-1-propenyl-silane>]

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